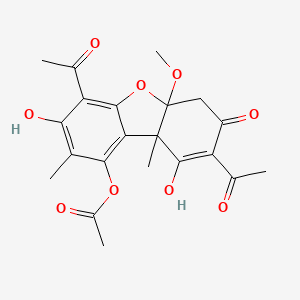
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, acetyloxy, hydroxy, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- involves multiple steps, typically starting with the preparation of the dibenzofuranone core. The acetylation and acetyloxy functional groups are introduced through specific reaction conditions involving acetic anhydride and catalysts. The hydroxy and methoxy groups are added through hydroxylation and methylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The acetyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the acetyl groups can produce diols .
Scientific Research Applications
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with active sites, while the acetyl groups can participate in acetylation reactions, affecting protein function .
Comparison with Similar Compounds
Similar Compounds
Usnic Acid: A naturally occurring dibenzofuran derivative with antimicrobial properties.
Dibenzofuran: The parent compound, which serves as a core structure for various derivatives.
2,6-Diacetyl-9-acetyloxy-7-hydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione: A closely related compound with similar functional groups.
Uniqueness
1(4H)-Dibenzofuranone, 2,6-diacetyl-9-(acetyloxy)-4a,9b-dihydro-3,7-dihydroxy-4a-methoxy-8,9b-dimethyl- is unique due to its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
71368-51-9 |
|---|---|
Molecular Formula |
C21H22O9 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4,8-diacetyl-3,9-dihydroxy-5a-methoxy-2,9a-dimethyl-7-oxo-6H-dibenzofuran-1-yl) acetate |
InChI |
InChI=1S/C21H22O9/c1-8-16(26)14(10(3)23)18-15(17(8)29-11(4)24)20(5)19(27)13(9(2)22)12(25)7-21(20,28-6)30-18/h26-27H,7H2,1-6H3 |
InChI Key |
CWWAWNMPYSUDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC(=O)C)C3(C(=C(C(=O)CC3(O2)OC)C(=O)C)O)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















